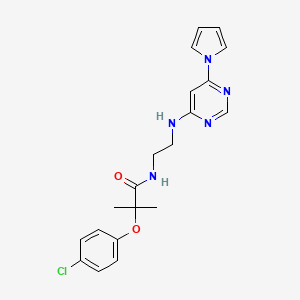

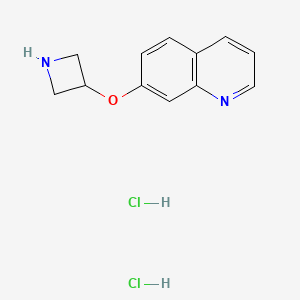

![molecular formula C10H10BrN3O B2447150 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine CAS No. 2105850-86-8](/img/structure/B2447150.png)

5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Derivatives and Complex Compounds

Research has shown that derivatives of 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine are utilized as precursors for synthesizing complex heterocyclic compounds. For instance, the compound has been used in the synthesis of various pyrimidine and pyridazine structural fragments, which are analogs of nitrogen-containing bases of the pyrimidine series. These derivatives are important building blocks for the synthesis of biologically active compounds (Aniskova et al., 2017).

Antibacterial and Antifungal Activities

Several studies have focused on the antibacterial and antifungal potential of this compound derivatives. For example, compounds synthesized from this chemical have shown significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018; Verbitskiy et al., 2017; Mageed et al., 2021). Some of these derivatives exhibited antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus, comparable or even superior to commercial drugs like Spectinomycin.

Inhibitory Activity against Ser/Thr Kinases

The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues from this compound has also been reported. These products have been evaluated for their potent inhibition of a series of five Ser/Thr kinases, with specific compounds showing significant inhibitory activity (Deau et al., 2013).

Quantum Chemical Characterization

The compound and its derivatives have been subjects in quantum chemistry. For instance, hydrogen bonding sites in three pyrimidine compounds derivatives, closely related to this compound, have been investigated using quantum chemistry methods, providing insights into the molecular structure and reactivity (Traoré et al., 2017).

Antitubercular Activity

Derivatives have also been synthesized and evaluated for their antitubercular activity. The Buchwald–Hartwig cross-coupling of 5-bromo-4-(furan-2-yl)pyrimidine with various anilines under microwave irradiation has been reported to yield compounds with significant bacteriostatic in vitro effects against Mycobacterium tuberculosis H37Rv (Verbitskiy et al., 2021).

Safety and Hazards

While specific safety and hazard information for “5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine” is not available, related compounds such as 2-Amino-5-bromopyrimidine are known to cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

5-bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-9-5-13-10(14-6-9)12-3-1-8-2-4-15-7-8/h2,4-7H,1,3H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACSFYDKBVDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCNC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)

![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)

![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2447076.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)